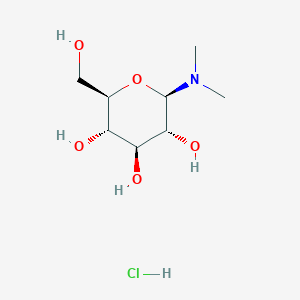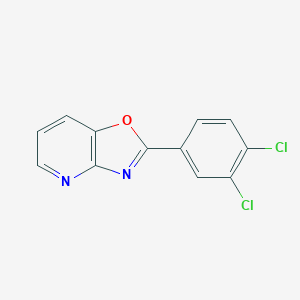
N-D-Glucopyranosyldimethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-D-Glucopyranosyldimethylamine hydrochloride, also known as GDN, is a natural product that is found in various plants. It is a type of glucoside that has been extensively studied for its potential therapeutic properties. GDN has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The mechanism of action of N-D-Glucopyranosyldimethylamine hydrochloride is not yet fully understood. However, it has been suggested that this compound exerts its biological effects through various pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. This compound has also been found to regulate the expression of genes involved in the cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to reduce the production of reactive oxygen species and lipid peroxidation. Moreover, this compound has been found to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-D-Glucopyranosyldimethylamine hydrochloride in lab experiments is its natural origin. This compound can be extracted from various plants, making it a readily available compound. Moreover, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is the lack of standardized methods for its extraction and purification.
Orientations Futures
There are several future directions for the research on N-D-Glucopyranosyldimethylamine hydrochloride. One of the future directions is the investigation of the potential therapeutic properties of this compound in various diseases, including cancer, inflammation, and viral infections. Another future direction is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. Furthermore, the development of standardized methods for the extraction and purification of this compound is essential for its use in clinical trials.
Conclusion:
In conclusion, this compound is a natural product that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been found to have a protective effect on the liver and kidneys. Moreover, this compound has been shown to improve cognitive function and memory in animal models. The future directions for the research on this compound include the investigation of its potential therapeutic properties in various diseases, the identification of its molecular targets, and the development of standardized methods for its extraction and purification.
Méthodes De Synthèse
N-D-Glucopyranosyldimethylamine hydrochloride can be synthesized through various methods. One of the most common methods is the extraction from natural sources. This compound can be extracted from different plants, including the Chinese herb Dendrobium nobile Lindl. Another method is the chemical synthesis of this compound, which involves the reaction of dimethylamine with glucopyranose in the presence of hydrochloric acid.
Applications De Recherche Scientifique
N-D-Glucopyranosyldimethylamine hydrochloride has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been found to have a protective effect on the liver and kidneys. Moreover, this compound has been shown to improve cognitive function and memory in animal models.
Propriétés
Numéro CAS |
178563-31-0 |
|---|---|
Formule moléculaire |
C8H18ClNO5 |
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-(dimethylamino)-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c1-9(2)8-7(13)6(12)5(11)4(3-10)14-8;/h4-8,10-13H,3H2,1-2H3;1H/t4-,5-,6+,7-,8-;/m1./s1 |
Clé InChI |
IWRWFXMXHCAXKR-ALZNSTKSSA-N |
SMILES isomérique |
CN(C)[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.Cl |
SMILES |
CN(C)C1C(C(C(C(O1)CO)O)O)O.Cl |
SMILES canonique |
CN(C)C1C(C(C(C(O1)CO)O)O)O.Cl |
Synonymes |
(2R,3R,4S,5R,6R)-2-dimethylamino-6-(hydroxymethyl)oxane-3,4,5-triol hy drochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221656.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)
![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)

![2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B221677.png)


![(8E)-8-[[2-(Dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B221695.png)
![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)
![6-bromo-3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B221712.png)
